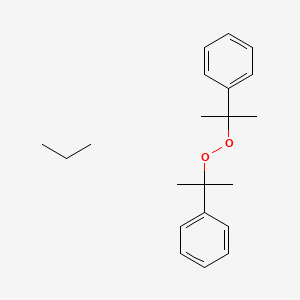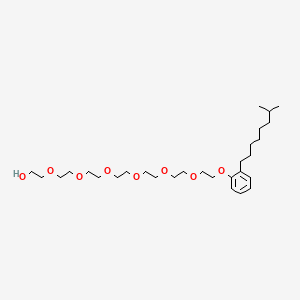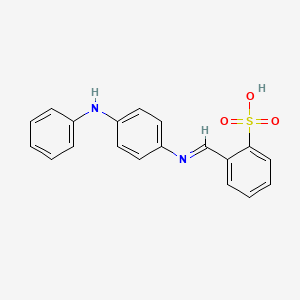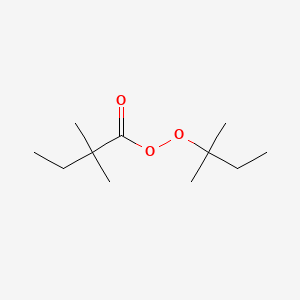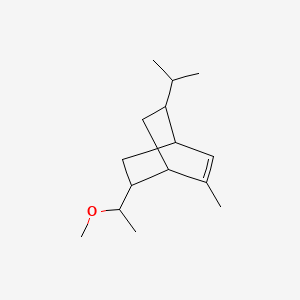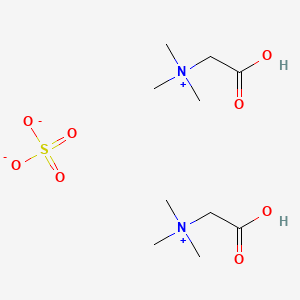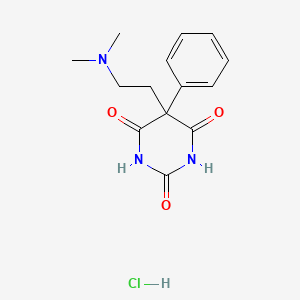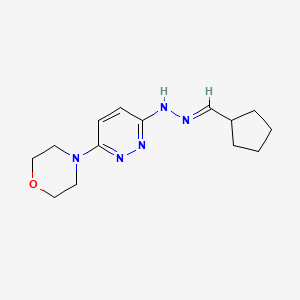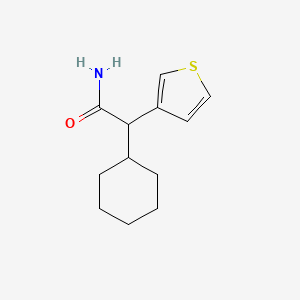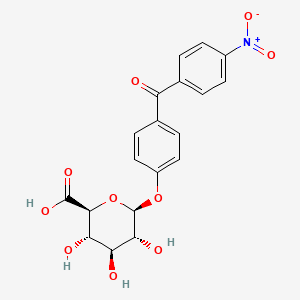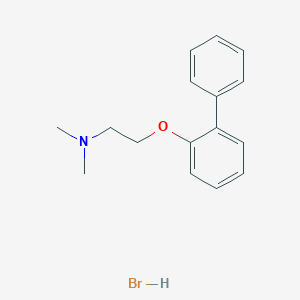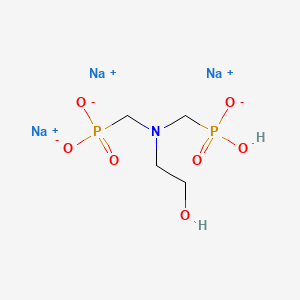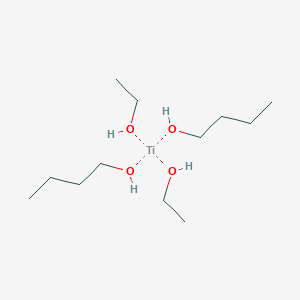
Butyl ethyl titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ethyl titanate is an organotitanium compound widely used in various industrial applications. It is known for its role as a catalyst, crosslinking agent, and adhesion promoter. This compound is particularly valued for its ability to enhance the properties of materials, making it a crucial component in the production of coatings, plastics, and other materials.
Méthodes De Préparation
Butyl ethyl titanate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and condensation of titanium alkoxides. In this method, butyl and ethyl alcohols react with titanium tetrachloride under controlled conditions to form this compound. The reaction typically requires a catalyst, such as an acid or base, to facilitate the process .
Industrial production of this compound often involves the use of high-purity raw materials and precise reaction conditions to ensure the desired product quality. The sol-gel method is favored for its ability to produce high-purity and homogeneous products .
Analyse Des Réactions Chimiques
Butyl ethyl titanate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form titanium dioxide and the corresponding alcohols (butanol and ethanol).
Esterification: this compound can catalyze the esterification of carboxylic acids with alcohols, forming esters.
Transesterification: In this reaction, this compound facilitates the exchange of alkoxy groups between esters and alcohols, producing new esters.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of butyl ethyl titanate involves its ability to form strong bonds with various substrates. This compound acts as a coupling agent, creating a molecular bridge between different materials. In esterification and transesterification reactions, this compound facilitates the formation of esters by providing a reactive titanium center that interacts with carboxylic acids and alcohols .
Comparaison Avec Des Composés Similaires
Butyl ethyl titanate is part of a broader class of organotitanium compounds, including:
Tetra-n-butyl titanate: Similar to this compound, it is used as a catalyst and crosslinking agent but has different alkoxy groups.
Tetra-isopropyl titanate: This compound is also used in esterification reactions but has different solubility and reactivity properties.
Tetra-2-ethylhexyl titanate: Known for its use in producing high-performance coatings, it offers unique properties compared to this compound.
This compound stands out due to its specific combination of butyl and ethyl groups, which provide a balance of reactivity and solubility, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
93918-90-2 |
|---|---|
Formule moléculaire |
C12H32O4Ti |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/2C4H10O.2C2H6O.Ti/c2*1-2-3-4-5;2*1-2-3;/h2*5H,2-4H2,1H3;2*3H,2H2,1H3; |
Clé InChI |
WHKYTSAHPCLOOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCCCO.CCO.CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
